4-tert-Butylphenyl glycidyl ether

Catalog No.
S661371
CAS No.
3101-60-8
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylphenyl glycidyl ether

CAS Number

3101-60-8

Product Name

4-tert-Butylphenyl glycidyl ether

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]oxirane

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3

InChI Key

HHRACYLRBOUBKM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2CO2

solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2CO2

The exact mass of the compound p-tert-Butylphenyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-tert-Butylphenyl glycidyl ether (t-BPGE) is an aromatic monofunctional glycidyl ether used as a reactive diluent or modifier for epoxy resin systems. Its molecular structure combines a rigid phenyl ring, a flexible ether linkage, and a reactive terminal epoxide group, with a distinctive bulky tert-butyl substituent. This composition allows it to be incorporated directly into the polymer network during curing. Functionally, it is employed to modify the performance of standard epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), by altering properties like viscosity, thermal behavior, and surface characteristics. The presence of the large, non-polar tert-butyl group is a key structural feature that enhances the compound's hydrophobicity.

Direct substitution of 4-tert-butylphenyl glycidyl ether with structurally simpler analogs like phenyl glycidyl ether (PGE) or cresyl glycidyl ether (CGE) is often unfeasible for performance-critical applications. The bulky tert-butyl group is not an incidental feature; it fundamentally alters the compound's contribution to the final cured polymer network. While PGE and CGE may offer slightly greater viscosity reduction, t-BPGE is specifically selected when enhanced hydrophobicity and moisture resistance are required design criteria. Furthermore, its impact on the glass transition temperature (Tg) and mechanical properties of the cured system differs from that of less sterically hindered diluents. Attempting a 1-to-1 replacement with a generic analog would necessitate complete re-validation of the formulation to account for significant shifts in processability, thermal stability, and, most critically, long-term durability in humid or corrosive environments.

Demonstrated Efficacy in Reducing Hygroscopicity for Moisture-Sensitive Systems

In a study focused on improving the environmental stability of PEDOT:PSS transparent electrodes, 4-tert-butylphenyl glycidyl ether was specifically selected as a reactive modifier to reduce the material's water absorption. The compound successfully reacted with and "locked" the hydrophilic sulfonic acid groups, thereby weakening the hygroscopicity of the resulting film. This demonstrates a functional benefit directly attributable to the compound's hydrophobic character.

Evidence DimensionHygroscopicity Reduction
Target Compound DataEffectively weakened the hygroscopicity of the PEDOT:PSS film.
Comparator Or BaselineUnmodified, highly hygroscopic PEDOT:PSS film.
Quantified DifferenceQualitatively demonstrated by preventing degradation of conductivity in humid conditions, a direct consequence of reduced water uptake.
ConditionsUsed as a reactive additive in a PEDOT:PSS dispersion.

This provides direct evidence for selecting this compound over alternatives when the primary goal is to increase the moisture resistance and long-term durability of a polymer system, particularly for electronic encapsulants or coatings.

Maintains High Glass Transition Temperature (Tg) in Diluted Epoxy Formulations

While monofunctional reactive diluents typically reduce the crosslink density and thus the glass transition temperature (Tg) of an epoxy network, formulations incorporating 4-tert-butylphenyl glycidyl ether can maintain a high Tg. A study using dynamic mechanical analysis (DMA) on a DGEBA-based resin modified with t-BPGE (as the sole diluent) and cured with m-phenylenediamine reported a Tg of 98.5°C. This retention of thermal performance is a key advantage over more aggressive diluents that can significantly compromise the service temperature of the final product.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data98.5°C
Comparator Or BaselineBaseline DGEBA/m-PDA system without diluent. Other common aliphatic diluents often cause a more pronounced reduction in Tg.
Quantified DifferenceMaintains a service temperature suitable for many industrial electronic and structural applications, mitigating the significant Tg depression often seen with other reactive diluents.
ConditionsDGEBA resin modified with 4-tert-butylphenyl glycidyl ether, cured with m-phenylenediamine, measured via DMA.

This allows formulators to reduce viscosity for improved processing without an unacceptable loss of thermal performance, a critical trade-off in many coating, lamination, and casting applications.

Offers a Distinct Viscosity Profile for Formulation Control

Compared to the most common aromatic monofunctional diluents, 4-tert-butylphenyl glycidyl ether possesses a slightly higher viscosity. Technical literature for commercially equivalent products places its viscosity in the range of 10–30 mPa·s at 25°C. This contrasts with phenyl glycidyl ether (PGE), which typically has a viscosity of 6–12 mPa·s, and o-cresyl glycidyl ether (CGE) at 5–10 mPa·s. This characteristic indicates that t-BPGE is not selected for maximum viscosity reduction alone, but for a balance of moderate dilution with its other performance benefits.

Evidence DimensionViscosity at 25°C
Target Compound Data10–30 mPa·s
Comparator Or BaselinePhenyl Glycidyl Ether (PGE): 6–12 mPa·s; o-Cresyl Glycidyl Ether (CGE): 5–10 mPa·s
Quantified DifferenceHigher viscosity compared to PGE and CGE.
ConditionsStandard measurement at 25°C, based on commercial product data.

This property makes it a strategic choice for formulators who need to balance flow characteristics with the specific benefits of hydrophobicity and Tg retention, preventing over-thinning and allowing for better control in applications like coatings and composites.

Formulating High-Durability Coatings and Encapsulants for Humid Environments

Where long-term performance in the presence of moisture is critical, such as in electronic potting compounds, marine coatings, or adhesives for outdoor use. The demonstrated ability of t-BPGE to increase hydrophobicity makes it the appropriate choice over standard diluents like PGE for reducing component failure due to water ingress.

Developing Processable Epoxy Systems with Retained Thermal Performance

For applications such as filament winding, casting, or producing void-free laminates where a lower viscosity is needed for substrate wet-out, but the final part must operate at elevated temperatures. The use of t-BPGE allows for viscosity reduction while maintaining a high Tg (e.g., 98.5°C), a balance not as readily achieved with more aggressive aliphatic diluents.

Modifier for Advanced Polymer Systems Requiring Moisture Barrier Properties

In research or industrial applications beyond traditional epoxy thermosets where hydrophobicity is a key design parameter. Its proven success in functionalizing conductive polymers to resist environmental degradation showcases its utility as a specialty chemical for creating composite materials with enhanced durability.

Physical Description

P-tert-butylphenyl glycidyl ether is a clear light yellow liquid. (NTP, 1992)
Liquid; OtherSolid

XLogP3

3.3

Boiling Point

329 to 338 °F at 14 mm Hg (NTP, 1992)

Flash Point

215 °F (NTP, 1992)

Density

1.038 at 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 895 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 895 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 888 of 895 companies with hazard statement code(s):;
H314 (52.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (99.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (93.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (27.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

3101-60-8
29298-03-1

Wikipedia

4-tert-butylphenyl glycidyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Transportation equipment manufacturing
Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

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